1-methyl-4-((3-morpholinopropyl)amino)-3-nitroquinolin-2(1H)-one
CAS No.: 433700-76-6
Cat. No.: VC7800841
Molecular Formula: C17H22N4O4
Molecular Weight: 346.387
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 433700-76-6 |
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Molecular Formula | C17H22N4O4 |
Molecular Weight | 346.387 |
IUPAC Name | 1-methyl-4-(3-morpholin-4-ylpropylamino)-3-nitroquinolin-2-one |
Standard InChI | InChI=1S/C17H22N4O4/c1-19-14-6-3-2-5-13(14)15(16(17(19)22)21(23)24)18-7-4-8-20-9-11-25-12-10-20/h2-3,5-6,18H,4,7-12H2,1H3 |
Standard InChI Key | GKOZCTOQNKJYOS-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the quinolin-2-one family, characterized by a bicyclic aromatic system fused with a ketone group. Key substituents include:
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1-Methyl group: Introduces steric hindrance and modulates electronic effects on the quinoline core .
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3-Nitro group: An electron-withdrawing moiety that influences reactivity at the 4-position and may serve as a precursor for further functionalization .
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4-(3-Morpholinopropylamino) chain: A tertiary amine-linked morpholine group, likely enhancing solubility and enabling interactions with biological targets .
The molecular formula is C₁₇H₂₁N₅O₃, with a molecular weight of 367.39 g/mol. The presence of both polar (morpholine, nitro) and nonpolar (aromatic ring) groups confers amphiphilic properties, critical for membrane permeability and target binding .
Synthesis and Reaction Pathways
Precursor Utilization
The synthesis typically begins with 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one (CAS 79966-13-5), a commercially available intermediate . The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) with 3-morpholinopropylamine under optimized conditions .
Reaction Conditions
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Solvent: Dichloromethane (DCM) or N-methylpyrrolidone (NMP) to enhance solubility of both reactants .
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Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
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Temperature: 40–80°C for 12–24 hours, ensuring complete substitution .
Example Reaction Scheme:
Analytical Validation
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields the pure product. Structural confirmation employs:
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¹H NMR: Peaks at δ 2.4–2.6 ppm (morpholine protons), δ 3.6–3.8 ppm (methylenamino chain), and δ 8.1–8.3 ppm (aromatic protons) .
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IR Spectroscopy: Stretching vibrations for C=O (1680 cm⁻¹), NO₂ (1520 cm⁻¹), and N-H (3300 cm⁻¹) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: Limited (<1 mg/mL at pH 7.4) due to the hydrophobic quinoline core. Solubility improves in acidic buffers (pH 3–5) via protonation of the morpholine nitrogen .
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LogP: Estimated at 2.1 (Predicted via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures .
Metabolic Considerations
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CYP450 Interactions: The morpholine moiety may undergo oxidation via CYP3A4, generating N-oxide metabolites .
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Nitro Group Reduction: Potential conversion to an amine (-NH₂) in vivo, which could act as a prodrug mechanism .
Hypothetical Biological Activity and Applications
Kinase Inhibition
Quinolin-2-ones are known scaffolds for kinase inhibitors (e.g., PI3K, JAK). The nitro group at position 3 may coordinate with ATP-binding pockets, while the morpholine improves solubility for intracellular targeting .
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